molecular formula C10H12N2O2S B13299724 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13299724
M. Wt: 224.28 g/mol
InChI Key: UGHHDKZSSDCJCB-UHFFFAOYSA-N
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Description

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-methylpent-1-yn-3-amine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating its nucleophilic attack on the thiazole ring. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(3-methylpent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-4-10(3,5-2)12-9-11-6-7(15-9)8(13)14/h1,6H,5H2,2-3H3,(H,11,12)(H,13,14)

InChI Key

UGHHDKZSSDCJCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

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